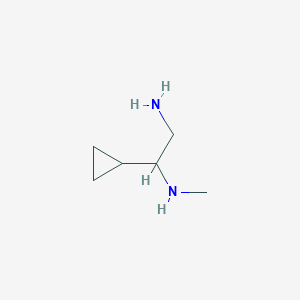![molecular formula C16H17Cl2N5 B13511280 1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13511280.png)
1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is a complex organic compound that features a benzodiazole ring fused with a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride typically involves multiple steps. The process begins with the preparation of the benzodiazole and pyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, cyclopropylamine, and various solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole: A simpler analog with a similar core structure.
4-Chloro-5-cyclopropylpyrimidine: Shares the pyrimidine ring but lacks the benzodiazole moiety.
2-Amino-1,3-benzodiazole: Contains the benzodiazole ring but differs in the substituents.
Uniqueness
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is unique due to its combined benzodiazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C16H17Cl2N5 |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
1-[1-(4-chloro-5-cyclopropylpyrimidin-2-yl)benzimidazol-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H16ClN5.ClH/c1-9(18)15-20-12-4-2-3-5-13(12)22(15)16-19-8-11(10-6-7-10)14(17)21-16;/h2-5,8-10H,6-7,18H2,1H3;1H |
Clave InChI |
BGUZWTLGSHGRLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1C3=NC=C(C(=N3)Cl)C4CC4)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)
![methyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13511208.png)



![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)



![sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B13511247.png)




